molecular formula C14H29NO B11959051 4-Decylmorpholine CAS No. 25727-94-0

4-Decylmorpholine

Cat. No.: B11959051
CAS No.: 25727-94-0
M. Wt: 227.39 g/mol
InChI Key: KAXVRMIUQJXONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decylmorpholine is an organic compound with the molecular formula C14H29NO. It belongs to the morpholine family, characterized by a morpholine ring substituted with a decyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decylmorpholine can be synthesized through the reaction of morpholine with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

Morpholine+Decyl BromideThis compound+KBr\text{Morpholine} + \text{Decyl Bromide} \rightarrow \text{this compound} + \text{KBr} Morpholine+Decyl Bromide→this compound+KBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Decylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Decylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Decylmorpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Decylmorpholine is unique due to its specific decyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other morpholine derivatives may not be suitable .

Properties

CAS No.

25727-94-0

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

4-decylmorpholine

InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h2-14H2,1H3

InChI Key

KAXVRMIUQJXONY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.